Maculansin A
Description
Maculansin A is a phytotoxic secondary metabolite produced by the phytopathogenic fungus Leptosphaeria maculans (anamorph: Phoma lingam), a pathogen responsible for blackleg disease in cruciferous crops such as canola and mustard . First isolated and characterized by Pedras and Yu (2008), its structure comprises a cyano-containing amide group (AcO–CN) and a hydroxylated ester chain (Figure 1) . This compound exhibits selective toxicity, demonstrating higher activity against resistant plants (e.g., brown mustard, Brassica juncea) compared to susceptible hosts (e.g., canola, Brassica napus), suggesting a role in overcoming plant defense mechanisms .
Properties
Molecular Formula |
C22H28N2O10 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-1,6-diacetyloxy-3,4-dihydroxy-5-(2-isocyano-3-methylbut-2-enoyl)oxyhexan-2-yl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C22H28N2O10/c1-11(2)17(23-7)21(29)33-15(9-31-13(5)25)19(27)20(28)16(10-32-14(6)26)34-22(30)18(24-8)12(3)4/h15-16,19-20,27-28H,9-10H2,1-6H3/t15-,16-,19-,20-/m1/s1 |
InChI Key |
XQBSOXRYXYNGRH-XNFNUYLZSA-N |
Isomeric SMILES |
CC(=C(C(=O)O[C@H](COC(=O)C)[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Canonical SMILES |
CC(=C(C(=O)OC(COC(=O)C)C(C(C(COC(=O)C)OC(=O)C(=C(C)C)[N+]#[C-])O)O)[N+]#[C-])C |
Synonyms |
maculansin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Key structural attributes
| Property | Description |
|---|---|
| Molecular formula | C₁₃H₁₉NO₆ |
| Functional groups | Hydroxyl, isocyano, α,β-unsaturated ketone |
| Chromophore | 2-isocyano-3-methyl-2-butenoyl |
| Solubility | Polar organic solvents (e.g., methanol, dimethyl sulfoxide) |
Chemical Degradation Pathways
Maculansin A undergoes degradation under specific conditions, as inferred from isolation protocols and stability studies :
(a) Acid/Base Hydrolysis
-
The isocyano group (-NC) is highly reactive, prone to hydrolysis in aqueous media:
This reaction likely contributes to its instability in acidic or alkaline environments.
(b) Photodegradation
-
Exposure to UV light induces decomposition, potentially via radical intermediates.
Synthetic and Analytical Challenges
-
Synthesis : No full synthetic route has been reported. The isocyano-enone moiety presents challenges in regioselective assembly.
-
Characterization : Structural elucidation relied on:
Biological Reactivity
This compound exhibits selective phytotoxicity, with higher activity in resistant plants (e.g., Brassica juncea) than susceptible hosts . Key interactions include:
Table 2: Observed biological effects
| Effect | Mechanism (Inferred) |
|---|---|
| Root growth inhibition | Disruption of mitochondrial electron transport |
| No phytoalexin induction | Bypasses plant defense signaling pathways |
Comparative Reactivity of Related Compounds
The study also isolated 2,4-dihydroxy-3,6-dimethylbenzaldehyde , a structurally simpler phytotoxin. Unlike this compound, this compound lacks the isocyano group but shows broad-spectrum root inhibition, suggesting divergent reactivity .
Unresolved Questions
-
Role of the isocyano group in target specificity.
-
Enzymatic modifications in planta that alter toxicity.
-
Stability under field conditions (humidity, temperature).
Comparison with Similar Compounds
Structural Similarities and Differences
Maculansin A belongs to a family of fungal metabolites with diverse structural motifs. Key analogs include Brassicicolin A , DepsiLairdin , Phomalide , and Maculansin B (Table 1).
| Compound | Structural Features | Source Fungus | Key Functional Groups |
|---|---|---|---|
| This compound | Cyano-amide, hydroxylated ester chain | Leptosphaeria maculans | –CN, –OH, –COO– |
| Brassicicolin A | Similar backbone to this compound, altered side-chain substitutions | Alternaria brassicicola | –CN, –CH3, –COO– |
| DepsiLairdin | Cyclic sesquiterpenic depsipeptide with hydroxyl and carboxyl groups | Leptosphaeria maculans | Cyclic ester, –OH, –COOH |
| Phomalide | Multi-ring system with conjugated double bonds and nitrogen atoms | Phoma sp. | C=C, –O–, –N– |
| Maculansin B | Extended carbon chain compared to this compound | Leptosphaeria maculans | –CN, –OH, –COO–, additional –CH2– |
Table 1. Structural comparison of this compound with related compounds .
- Brassicicolin A: Shares a homologous backbone with this compound but differs in methyl group substitutions. This minor modification reduces its phytotoxicity toward resistant plants, highlighting the importance of side-chain chemistry in host interactions .
- DepsiLairdin : A cyclic depsipeptide with a sesquiterpenic core, structurally distinct from this compound. Its cyclic structure enhances stability but limits membrane permeability, resulting in narrower host selectivity (e.g., toxicity only toward mustard leaves) .
- Phomalide : Features a complex polycyclic architecture, conferring broad-spectrum cytotoxicity but reduced specificity compared to this compound .
Implications for Agricultural Research
The structural and functional nuances of this compound provide insights for designing targeted bioherbicides. For example, its selectivity toward resistant plants could inform strategies to mitigate herbicide resistance in weeds . Conversely, Phomalide’s broad toxicity underscores the need for precise structural engineering to minimize ecological off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
